Process Development Report: Scalable Synthesis of Ethyl 3-methyl-2-nitrobenzoate
Process Development Report: Scalable Synthesis of Ethyl 3-methyl-2-nitrobenzoate
Executive Summary
This technical guide details the process chemistry for synthesizing Ethyl 3-methyl-2-nitrobenzoate , a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., indoles via the Batcho-Leimgruber synthesis) and specific kinase inhibitors.
While direct nitration of ethyl 3-methylbenzoate appears to be the most direct retrosynthetic disconnection, it is chemically flawed due to poor regioselectivity. This guide advocates for the esterification of 3-methyl-2-nitrobenzoic acid as the "Gold Standard" route. This approach guarantees isomeric purity, avoiding the difficult chromatographic separation of the 2-nitro (desired) and 4-nitro (byproduct) isomers.
Key Compound Data
| Property | Specification |
| IUPAC Name | Ethyl 3-methyl-2-nitrobenzoate |
| CAS Number | 54064-39-0 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Storage | Sealed, Dry, Room Temperature (Hygroscopic) |
Strategic Retrosynthesis & Route Selection
The synthesis of polysubstituted benzenes is governed by the directing effects of existing substituents.
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Route A (Direct Nitration - NOT RECOMMENDED): Nitration of ethyl 3-methylbenzoate. The ester group is meta-directing, while the methyl group is ortho/para-directing. These effects compete, leading to a mixture of the 2-nitro, 4-nitro, and 6-nitro isomers. The 2-position is sterically hindered, often resulting in it being the minor product.
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Route B (Esterification - RECOMMENDED): Starting with commercially available or pre-synthesized 3-methyl-2-nitrobenzoic acid . This locks in the regiochemistry upstream, reducing the final step to a simple functional group transformation.
Retrosynthetic Logic Diagram
Caption: Retrosynthetic analysis comparing the flawed direct nitration route (Red) with the preferred esterification route (Green).
Critical Material Attributes (CMA)
Before initiating synthesis, ensure reagents meet the following specifications to minimize side reactions (particularly hydrolysis of the acid chloride).
| Reagent | Grade | Critical Impurity Limit | Rationale |
| 3-methyl-2-nitrobenzoic acid | >97% | <1% 3-methyl-4-nitrobenzoic acid | Isomeric impurities are difficult to remove after esterification. |
| Thionyl Chloride (SOCl₂) | ReagentPlus | Free of H₂O | Water hydrolyzes SOCl₂ to SO₂ and HCl, reducing stoichiometry. |
| Ethanol (EtOH) | Anhydrous | <0.05% Water | Water competes with EtOH for the acid chloride, reverting it to the acid. |
| DMF (Dimethylformamide) | Anhydrous | N/A | Acts as a Vilsmeier-Haack type catalyst for acid chloride formation. |
Detailed Experimental Protocol
Two methods are presented. Method A is the industrial standard for hindered substrates (using Acid Chloride). Method B is a greener alternative (Fischer Esterification) but may require longer reaction times due to steric hindrance at the 2-position.
Method A: Thionyl Chloride Activation (High Yield)
This method overcomes the steric hindrance of the ortho-nitro and meta-methyl groups by converting the carboxylic acid into a highly reactive acid chloride.
Step 1: Formation of Acid Chloride
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Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).
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Charge: Add 3-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol) .
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Solvent/Reagent: Add Thionyl Chloride (20 mL, excess) .
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Catalyst: Add DMF (3-5 drops) . Note: DMF acts as a catalyst by forming a reactive chloroiminium intermediate.
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Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours.
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Endpoint: The solution should become clear, and gas evolution (SO₂/HCl) should cease.
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Workup: Remove excess SOCl₂ via rotary evaporation under reduced pressure. Add dry toluene (10 mL) and evaporate again to azeotrope off trace SOCl₂. Result: Crude yellow oil/solid (Acid Chloride).
Step 2: Esterification
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Solvation: Dissolve the crude acid chloride in Dichloromethane (DCM, 50 mL) or use it neat if liquid.
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Addition: Cool the solution to 0°C in an ice bath.
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Reagent: Slowly add Anhydrous Ethanol (10 mL, excess) mixed with Triethylamine (TEA, 8.5 mL, 1.1 eq) or Pyridine to scavenge the HCl generated.
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Alternative: If no base is used, reflux in excess ethanol, but yield may be lower due to reversibility.
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Reaction: Allow to warm to room temperature and stir for 2 hours.
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Quench: Pour the mixture into ice-cold water (100 mL).
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Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and Brine.
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Drying: Dry over MgSO₄, filter, and concentrate.
Method B: Fischer Esterification (Green/Academic)
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Charge: In a RBF, combine 3-methyl-2-nitrobenzoic acid (10 g) and Ethanol (100 mL) .
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Catalyst: Add Conc. H₂SO₄ (1.0 mL) carefully.
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Reaction: Reflux for 12–24 hours. Note: The steric bulk at the 2-position makes this slower than typical benzoates.
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Workup: Concentrate ethanol to ~20 mL. Pour into crushed ice. The ester should precipitate (if solid) or oil out. Extract with Ethyl Acetate if necessary.
Process Analytical Technology (PAT) & QC
Reaction Workflow Diagram
Caption: Step-by-step workflow for the Acid Chloride method (Method A).
Characterization (Expected Data)[4]
Since specific spectral data for the ethyl ester is less common than the methyl ester, the following are the expected diagnostic signals based on chemical shift principles:
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¹H NMR (CDCl₃, 400 MHz):
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δ 8.0 - 7.5 ppm: Multiplet (3H, Aromatic protons).
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δ 4.3 - 4.4 ppm: Quartet (2H, J = 7 Hz, O-CH₂ -CH₃). Diagnostic for Ethyl Ester.
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δ 2.4 - 2.6 ppm: Singlet (3H, Ar-CH₃ ).
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δ 1.3 - 1.4 ppm: Triplet (3H, J = 7 Hz, O-CH₂-CH₃ ).
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IR Spectroscopy:
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1725–1735 cm⁻¹: Strong C=O stretch (Ester).
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1530 cm⁻¹ & 1350 cm⁻¹: Strong N-O stretches (Nitro group).
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Safety & Troubleshooting
Hazard Analysis
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Nitro Compounds: Potentially energetic.[1] While mono-nitro benzoates are generally stable, avoid excessive heating of the dry residue.
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Thionyl Chloride: Reacts violently with water releasing HCl and SO₂ gases. Perform all operations in a fume hood.
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Steric Hindrance: The 2-nitro group twists out of plane, shielding the carbonyl carbon. If conversion is low in Method B, switch to Method A (Acid Chloride) as the chloride is a better leaving group than the ethoxide/water equilibrium allows.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of acid. | Ensure SOCl₂ is fresh; increase reflux time; ensure DMF catalyst is added. |
| Starting Material Remains | Hydrolysis of Acid Chloride. | Ensure ethanol is anhydrous. Dry glassware thoroughly before Step 2. |
| Product is an Oil | Impurities or intrinsic property. | Attempt crystallization from cold Hexane/Ethanol mix. If oil persists, purify via silica gel column chromatography (Hexane:EtOAc 8:2). |
References
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Organic Syntheses. (1928). Methyl m-nitrobenzoate.[2] Org. Synth. 1928, 8, 76. (Foundational method for nitrobenzoate esterification). Link
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Vertex Pharmaceuticals. (2015). Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. WO2015184229A1. (Source for precursor synthesis). Link
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BLD Pharm. (n.d.).[3] Ethyl 3-methyl-2-nitrobenzoate MSDS & Properties. (Verification of CAS 54064-39-0).[4][3][5][6][7][8] Link
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GuideChem. (n.d.). Applications of 3-Methyl-2-nitrobenzoic acid. (Context on pharmaceutical utility). Link
Sources
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 54064-39-0|Ethyl 3-methyl-2-nitrobenzoate|BLD Pharm [bldpharm.com]
- 4. Ethyl 3-methyl-2-nitrobenzoate [oakwoodchemical.com]
- 5. methyl3-methyl-2-nitrobenzoate | CAS#:5471-82-9 | Chemsrc [chemsrc.com]
- 6. cacheby.com [cacheby.com]
- 7. arctomsci.com [arctomsci.com]
- 8. arctomsci.com [arctomsci.com]
